

RapaLink-1: Comprehensive Application Notes and Protocols for Researchers

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Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival. [1][2] This novel molecule is synthesized by covalently joining Rapamycin and the second-generation mTOR kinase inhibitor MLN0128 via an inert chemical linker.[3][4] This unique structure allows RapaLink-1 to bind to both the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR, resulting in a potent and durable inhibition of mTOR Complex 1 (mTORC1).[2][3][5] RapaLink-1 has demonstrated superior efficacy in overcoming resistance to first- and second-generation mTOR inhibitors and has the significant advantage of being able to cross the blood-brain barrier.[2][3] These characteristics make it a valuable tool for investigating the mTOR signaling pathway in various research models, including studies on cancer and neurological disorders.[2][6]

Reconstitution and Storage Guidelines

Proper handling and storage of **RapaLink-1** are crucial to maintain its stability and activity. The compound is typically supplied as a lyophilized powder.

Stock Solution Preparation







It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the desired working concentration for experiments.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for reconstituting **RapaLink-1**.[1][3][7] Some suppliers also note solubility in Ethanol.[8] **RapaLink-1** is insoluble in water.[3]

Reconstitution Protocol:

- Briefly centrifuge the vial of lyophilized RapaLink-1 to ensure all the powder is at the bottom of the tube.[9]
- Aseptically add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Gently vortex or sonicate the vial to ensure complete dissolution of the powder.[4][7] Warming the solution may also be necessary to achieve full solubility.[4]
- Visually inspect the solution to ensure it is clear and free of particulates.

Storage Conditions

The stability of **RapaLink-1** depends on whether it is in its lyophilized form or in solution.



Form	Storage Temperature	Duration	Special Instructions
Lyophilized Powder	4°C	24 months	Store desiccated, away from moisture. [1][10]
-20°C	Up to 3 years	Store in a dry, dark environment.[7][9][10]	
In Solvent (e.g., DMSO)	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.[1][3]
-80°C	6 months to 1 year	Aliquot and store in sealed vials, away from moisture.[3][7]	

Note: For long-term storage of the stock solution, it is highly recommended to prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols In Vitro Cell-Based Assays

RapaLink-1 is a potent inhibitor of cell growth and proliferation in various cancer cell lines.

General Cell Culture Treatment Protocol:

- Plate cells at the desired density in appropriate growth medium and allow them to adhere overnight.
- The following day, prepare fresh dilutions of the RapaLink-1 stock solution in cell culture medium to achieve the desired final concentrations.
- Remove the existing medium from the cells and replace it with the medium containing the various concentrations of RapaLink-1.



- Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for the RapaLink-1 dilutions.
- Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).[3][8]
- Following incubation, cells can be harvested for downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis, or protein extraction for Western blotting.

Example Experimental Parameters:

Cell Line	Concentration Range	Incubation Time	Observed Effect
U87MG (Glioblastoma)	0 - 200 nM	3 days	Growth inhibition[3][8]
U87MG (Glioblastoma)	0 - 12.5 nM	48 hours	G0/G1 cell cycle arrest[3][8]
Renal Cell Carcinoma (RCC) cells	100 nM	24 - 96 hours	Suppressed cell proliferation, induced apoptosis and cell cycle arrest[3][11]

In Vivo Animal Studies

RapaLink-1 has demonstrated potent anti-tumor efficacy in xenograft models.

General Administration Protocol for Xenograft Models:

- Establish tumors in immunocompromised mice by subcutaneous or intracranial injection of cancer cells.
- Once tumors reach a palpable size, randomize the animals into treatment and control groups.



- Prepare the RapaLink-1 formulation for injection. A common vehicle for intraperitoneal (i.p.)
 injection consists of DMSO, PEG300, and PBS.[11]
- Administer **RapaLink-1** via the desired route (e.g., intraperitoneal injection).
- Monitor tumor growth and animal well-being regularly.

Example Dosing Regimen:

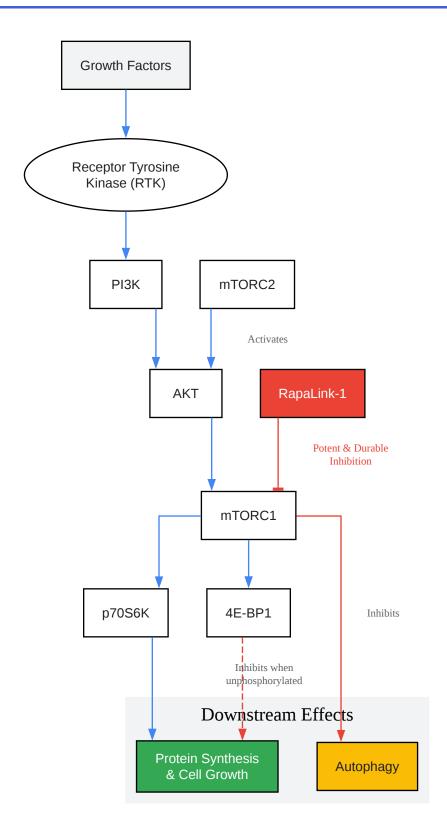
Animal Model	Dosage	Administration Route & Schedule
BALB/c nu/nu mice with U87MG intracranial xenografts	1.5 mg/kg	i.p.; every 5 days for 25 days, then once a week for 11 weeks[3]
Nude mice with sunitinib- resistant RCC xenografts	1.5 mg/kg	i.p.; every 5 days for 25 days[11]
LAPC9 Prostate Cancer PDX model	1.5 mg/kg	5-7 day intervals[12]

Mechanism of Action and Signaling Pathway Analysis

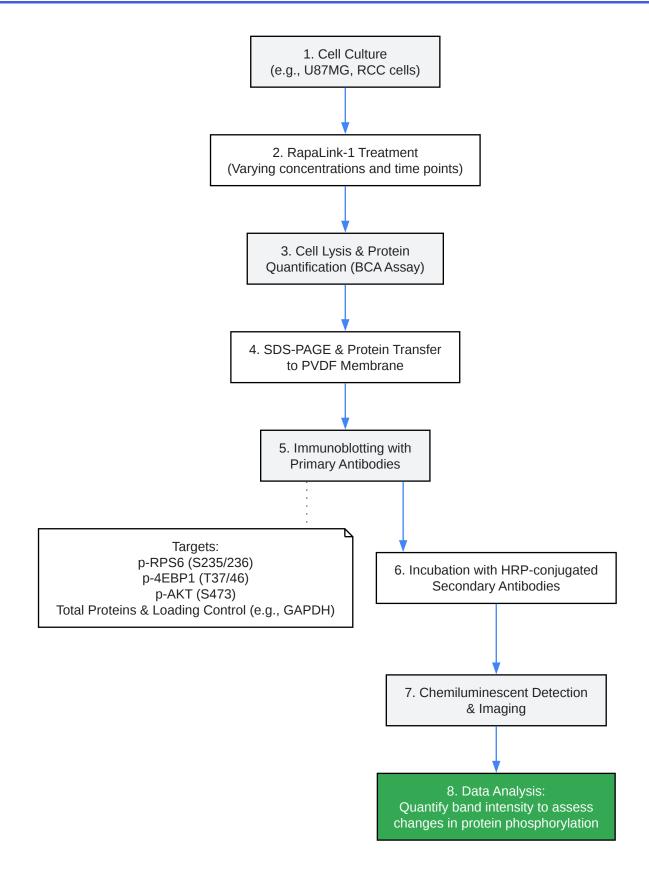
RapaLink-1 exerts its effect by potently inhibiting the mTOR signaling pathway, which is a central regulator of cellular metabolism, growth, and proliferation. As a bivalent inhibitor, it targets mTORC1 with high affinity and durability.[2][3]

mTOR Signaling Pathway









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